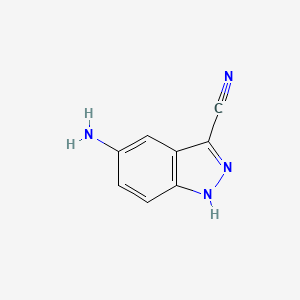

5-Amino-1H-indazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEYZMRZVKMQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626547 | |

| Record name | 5-Amino-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89939-59-3 | |

| Record name | 5-Amino-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This indazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of an amino group at the 5-position and a nitrile group at the 3-position provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its reactivity, and its potential applications in drug discovery and development.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 89939-59-3 | [1] |

| Molecular Formula | C₈H₆N₄ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Appearance | Not explicitly reported; likely a solid | - |

| Melting Point | Not experimentally determined in available literature | - |

| Boiling Point | Not experimentally determined in available literature | - |

| Solubility | Not experimentally determined in available literature | - |

Synthesis and Mechanistic Insights

A likely precursor for the synthesis of this compound is 2-fluoro-5-nitrobenzonitrile. The synthesis can be envisioned in two key steps:

-

Cyclization to form the indazole ring: The reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The highly electronegative fluorine atom and the electron-withdrawing nitro group activate the aromatic ring towards nucleophilic attack by hydrazine. This is followed by an intramolecular cyclization to form 5-nitro-1H-indazole-3-amine.

-

Reduction of the nitro group: The resulting 5-nitro-1H-indazole-3-amine can then be reduced to the target compound, this compound. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media, are expected to be effective.

A general workflow for this proposed synthesis is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Reactivity and Functional Group Transformations

The chemical reactivity of this compound is dictated by its three primary functional groups: the indazole nitrogen, the 5-amino group, and the 3-nitrile group.

-

Indazole Nitrogen: The '1H' designation indicates that the nitrogen at position 1 is protonated. This nitrogen can be alkylated or acylated to introduce various substituents, which can significantly modulate the biological activity of the resulting derivatives.

-

5-Amino Group: The primary aromatic amine is a versatile functional group for a wide range of chemical transformations. It can undergo diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of functionalities. It can also be acylated, alkylated, or used in condensation reactions to form amides, sulfonamides, and imines, respectively. These modifications are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.

-

3-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, which are common functional groups in many drug molecules. It can also be reduced to a primary amine or participate in cycloaddition reactions.

Applications in Drug Discovery and Medicinal Chemistry

The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[2] Derivatives of indazole have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

While specific applications of this compound are not extensively documented, its structure suggests its potential as a key intermediate for the synthesis of various therapeutic agents. The amino and nitrile groups provide opportunities for diversification and the generation of libraries of compounds for high-throughput screening. For instance, the amino group can be functionalized to interact with specific residues in a protein's active site, while the nitrile group can be transformed into other functionalities to optimize pharmacokinetic properties.

Safety and Handling

Based on the information provided by chemical suppliers, this compound is classified as a hazardous substance.

-

GHS Hazard Statements: H301 (Toxic if swallowed).[1]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[1]

It is imperative that this compound be handled only by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Accidental ingestion, inhalation, or skin contact should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on the compound itself is limited, its structural features and the known biological importance of the indazole scaffold make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The proposed synthetic route provides a practical approach to its preparation, and its reactive functional groups offer numerous possibilities for the creation of diverse chemical libraries for biological screening. As with all chemical reagents, proper safety precautions must be strictly followed during its handling and use.

References

- Gaikwad, D. D., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1636-1667. Available at: [Link]

- Vasudevan, A., et al. (2009). A practical, scalable, and regioselective synthesis of 3-amino-1H-indazoles. Organic Letters, 11(2), 345–347.

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 5-Amino-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. This has led to the successful development of numerous therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][2]

Within this important class of molecules, 5-Amino-1H-indazole-3-carbonitrile stands out as a particularly valuable building block. Its trifunctional nature—possessing a reactive amino group, a synthetically versatile nitrile moiety, and the indazole core's inherent biological relevance—makes it a highly sought-after precursor for the synthesis of complex molecular architectures, most notably in the development of protein kinase inhibitors.[2][3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The 3-aminoindazole core, in particular, has been shown to be an effective hinge-binding motif in the ATP-binding pocket of many kinases.[2] This guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of this compound.

Strategic Synthesis: A Two-Step Approach from a Commercially Available Precursor

The most logical and widely employed strategy for the synthesis of 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine.[5][6] This approach is particularly effective when the halogen is fluorine, as it is highly activating for nucleophilic aromatic substitution (SNAr). For the synthesis of this compound, a convenient and efficient two-step sequence starting from the commercially available 2-fluoro-5-nitrobenzonitrile is the method of choice.[7][8][9][10]

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Amino-5-nitro-1H-indazole

The first step involves the formation of the indazole ring through a nucleophilic aromatic substitution and subsequent cyclization.

Reaction: 2-Fluoro-5-nitrobenzonitrile reacts with hydrazine hydrate.

Mechanism: The reaction proceeds via a classic SNAr mechanism. The highly electronegative fluorine atom and the electron-withdrawing nitro and nitrile groups activate the aromatic ring for nucleophilic attack by hydrazine at the carbon bearing the fluorine. This is followed by an intramolecular cyclization of the resulting hydrazine intermediate onto the nitrile carbon, leading to the formation of the stable indazole ring system.

Caption: Mechanistic overview of the indazole ring formation.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The second and final step is the reduction of the nitro group on the indazole ring to the corresponding amine.

Reaction: 3-Amino-5-nitro-1H-indazole is reduced to this compound.

Causality behind Reagent Choice: Several methods are effective for the reduction of aromatic nitro groups.[5] Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method.[5] An alternative that avoids the need for a pressurized hydrogen atmosphere is the use of hydrazine hydrate in the presence of a catalyst like Pd/C.[5] Another common and effective method, particularly on a laboratory scale, is the use of stannous chloride (SnCl₂) in an acidic medium. The choice of method often depends on the scale of the reaction, available equipment, and the presence of other functional groups that might be sensitive to certain reducing agents.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and represent a reliable method for the preparation of this compound.

Protocol 1: Synthesis of 3-Amino-5-nitro-1H-indazole

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol and then water to remove any excess hydrazine hydrate.

-

Dry the product under vacuum to yield 3-Amino-5-nitro-1H-indazole as a solid.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

-

In a hydrogenation vessel, suspend 3-Amino-5-nitro-1H-indazole (1.0 eq) and 10% Palladium on carbon (5-10 mol%) in a solvent such as methanol or ethyl acetate.

-

Purge the vessel with nitrogen and then introduce hydrogen gas (typically via a balloon or a pressurized system).

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization and Data Summary

| Property | Data |

| Molecular Formula | C₈H₆N₄ |

| Molecular Weight | 158.16 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 89939-59-3 |

| ¹H NMR (Expected) | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts would be influenced by the solvent. |

| ¹³C NMR (Expected) | Resonances for the eight unique carbon atoms, including the nitrile carbon and the carbons of the bicyclic system. |

| IR (Expected) | Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and aromatic C-H and C=C stretching. |

| Mass Spec (Expected) | A molecular ion peak (M+) at m/z = 158.06, with a high-resolution mass confirming the elemental composition. |

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of a variety of kinase inhibitors. The 3-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 5-amino group provides a handle for further derivatization to enhance potency and selectivity, or to improve the pharmacokinetic properties of the final compound. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or used in other transformations to build more complex structures.

While specific examples of marketed drugs derived directly from this starting material are not prominently documented, the scaffold is central to the design of inhibitors for a range of kinases, including but not limited to:

-

Fibroblast Growth Factor Receptor (FGFR) inhibitors [11]

-

FLT3 and PDGFRα inhibitors [3]

-

Glycogen Synthase Kinase-3 (GSK-3) inhibitors [2]

The general strategy for its use in the synthesis of kinase inhibitors is outlined below:

Caption: Strategic use of this compound in library synthesis.

Conclusion

This compound is a strategically important molecule in medicinal chemistry, particularly in the field of oncology. Its synthesis is readily achievable through a reliable two-step process from commercially available starting materials. The versatility of its functional groups allows for extensive derivatization, making it an ideal scaffold for the development of potent and selective kinase inhibitors. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in driving drug discovery programs is undeniable.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Journal of the American Society for Mass Spectrometry. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

-

Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. [Link]

-

2-Fluoro-5-nitrobenzonitrile Product Page. PubChem. [Link]

-

Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Organic Chemistry Portal. [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

5-amino-1H-imidazole-4-carbonitrile. PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. [Link]

-

3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry. [Link]

-

PROCESSES AND INTERMEDIATES FOR THE SYNTHESIS OF (S)-5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. World Intellectual Property Organization. [Link]

-

An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. MedChemComm. [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. [Link]

- Method for preparing 1H-indazole derivative.

-

This compound. Capot Chemical. [Link]

Sources

- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 2. iris.unina.it [iris.unina.it]

- 3. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ossila.com [ossila.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Amino-1H-indazole-3-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

Abstract

The indazole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. This technical guide provides a comprehensive overview of 5-Amino-1H-indazole-3-carbonitrile, a key intermediate and pharmacophore in the development of novel therapeutics. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the design of targeted therapies, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical sciences, with a vast number of approved drugs incorporating these structural motifs. Among them, the indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, has emerged as a particularly fruitful scaffold for the discovery of potent and selective modulators of various biological targets. The unique electronic properties and conformational rigidity of the indazole ring system allow it to engage in a multitude of interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. This guide focuses on a specific, functionally rich derivative: this compound. The strategic placement of the amino and cyano groups on the indazole framework provides crucial anchor points for further chemical elaboration, making it an invaluable building block in the synthesis of complex drug candidates.

Chemical Identity and Structure

A precise understanding of the molecular architecture is fundamental to appreciating the chemical reactivity and biological interactions of this compound.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The chemical structure is depicted below:

Caption: Chemical structure of this compound.

Molecular Formula and Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89939-59-3 | |

| Molecular Formula | C₈H₆N₄ | |

| Molecular Weight | 158.16 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | - |

| SMILES | N#CC1=NNC2=C1C=C(N)C=C2 |

Synthesis and Purification

The synthesis of this compound can be approached through several routes, with the most common strategies involving the construction of the indazole ring followed by functional group manipulations. A logical and frequently employed synthetic pathway commences with a suitably substituted benzene derivative.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that this compound can be derived from a nitro-substituted precursor, which in turn can be synthesized from a commercially available starting material such as 2-fluoro-5-nitrobenzonitrile.

Caption: Retrosynthetic pathway for this compound.

Synthetic Protocol

The following is a representative, two-step synthetic protocol based on established chemical transformations for analogous structures.

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

This step involves a nucleophilic aromatic substitution reaction where the fluorine atom of 2-fluoro-5-nitrobenzonitrile is displaced by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

-

Reactants: 2-Fluoro-5-nitrobenzonitrile, Hydrazine hydrate

-

Solvent: A high-boiling point alcohol such as n-butanol or ethanol.

-

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzonitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Nitro-1H-indazole-3-carbonitrile.

-

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. A common and efficient method for this transformation is catalytic hydrogenation.

-

Reactants: 5-Nitro-1H-indazole-3-carbonitrile, Hydrogen gas

-

Catalyst: Palladium on carbon (Pd/C, typically 5-10 mol%).

-

Solvent: Ethanol or Ethyl acetate.

-

Procedure:

-

Suspend 5-Nitro-1H-indazole-3-carbonitrile and the Pd/C catalyst in the chosen solvent in a hydrogenation vessel.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at atmospheric or slightly elevated pressure).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and indazole NH groups. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing cyano group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic downfield region for nitriles.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino and indazole groups, the C≡N stretching of the nitrile, and the C=C and C-N stretching vibrations of the aromatic ring system.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (158.16 g/mol ).

Applications in Drug Development: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Caption: Simplified signaling pathway illustrating the role of kinase inhibitors.

The 5-amino group of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of kinases. The 3-carbonitrile group can be a precursor to other functional groups or act as a hydrogen bond acceptor. This substitution pattern makes it an attractive starting point for the synthesis of libraries of compounds for screening against various kinase targets. For example, derivatives of 3-aminoindazoles have shown potent inhibitory activity against kinases such as FLT3, PDGFRα, and Kit, which are implicated in various cancers.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

Based on available data for closely related compounds, this compound is classified as:

-

Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. Its versatile chemical nature, coupled with the proven track record of the indazole scaffold in successful drug discovery programs, positions it as a valuable building block for the development of next-generation targeted therapies. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, with the aim of supporting and inspiring further research in this exciting area.

References

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

University of New Orleans ScholarWorks. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Retrieved from [Link]

spectroscopic data (NMR, IR, MS) of 5-Amino-1H-indazole-3-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-1H-indazole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of this compound (CAS No. 89939-59-3), a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. This document consolidates predicted spectral data based on foundational principles and analysis of structurally related analogues, alongside validated, step-by-step protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the reference data but also the causal reasoning behind spectral interpretation, empowering researchers to confidently verify the identity, purity, and structure of this compound.

Introduction: The Significance of this compound

The indazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds with diverse biological activities.[1] this compound is a versatile bifunctional intermediate, featuring a nucleophilic amino group and an electrophilic carbonitrile moiety. This unique arrangement makes it a valuable precursor for the synthesis of complex heterocyclic systems, including kinase inhibitors and other therapeutic agents.[2]

Given its role as a foundational starting material, rigorous quality control and absolute certainty of its molecular structure are non-negotiable. Spectroscopic analysis provides the definitive fingerprint for a molecule, enabling researchers to confirm its identity and purity. This guide serves as a practical reference for interpreting the characteristic NMR, IR, and MS spectra of this compound.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular architecture is the basis for all spectral interpretation. The structure combines an aromatic bicyclic indazole system with two key functional groups that dictate its chemical reactivity and spectroscopic signature.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 89939-59-3 | [3] |

| Molecular Formula | C₈H₆N₄ | [3] |

| Molecular Weight | 158.16 g/mol | [3] |

| Appearance | Expected to be a solid | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the carbon backbone.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the indazole NH, the amino (NH₂) protons, and the three aromatic protons on the benzene ring. The electron-donating amino group and the electron-withdrawing nitrile group will influence the chemical shifts of the aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

|---|---|---|---|---|

| ~13.0 - 14.0 | Broad Singlet | 1H | H1 (Indazole NH) | The acidic proton of the indazole NH is typically deshielded and appears as a broad singlet, exchangeable with D₂O. |

| ~7.40 | Doublet (d) | 1H | H7 | Coupled to H6. Its chemical shift is influenced by the adjacent fused pyrazole ring. |

| ~6.95 | Doublet (d) | 1H | H4 | Appears as a doublet or singlet-like signal. Positioned ortho to the strongly electron-donating amino group, it is expected to be significantly shielded. |

| ~6.80 | Doublet of Doublets (dd) | 1H | H6 | Coupled to H7 and H4 (meta-coupling, if resolved). Shielded by the C5-NH₂ group. |

| ~5.50 | Broad Singlet | 2H | C5-NH₂ | The amino protons are typically broad due to quadrupole effects and exchange. Their chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

|---|---|---|

| ~145 | C5 | Carbon attached to the amino group, significantly influenced by its electron-donating effect. |

| ~140 | C7a | Bridgehead carbon adjacent to the pyrazole nitrogen. |

| ~135 | C3a | Bridgehead carbon adjacent to C3. |

| ~122 | C7 | Aromatic CH carbon. |

| ~118 | C≡N | The nitrile carbon typically appears in this region. |

| ~115 | C6 | Aromatic CH carbon, shielded by the amino group. |

| ~105 | C3 | Carbon bearing the nitrile group. Its shift is influenced by both the nitrile and the pyrazole ring. |

| ~98 | C4 | Aromatic CH carbon, highly shielded due to its position ortho to the amino group. |

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating workflow for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, aromatic compounds and for its ability to slow the exchange of N-H protons, allowing for their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

If precise chemical shift referencing is needed, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Parameters (for a 400 MHz Spectrometer): [4]

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 (adjust for concentration).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Integrate the ¹H NMR signals and reference the spectrum to TMS or the residual solvent peak (DMSO at ~2.50 ppm).

-

Reference the ¹³C NMR spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

-

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from its N-H, C≡N, and aromatic C=C/C=N bonds.

Characteristic Vibrational Frequencies

The key to interpreting the IR spectrum is to identify these characteristic absorption bands.

Table 4: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3200 - 3100 | Medium, Broad | N-H Stretch | Indazole N-H |

| 2230 - 2210 | Strong, Sharp | C≡N Stretch | Nitrile (-CN) |

| 1640 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretches | Indazole Ring |

The most diagnostic peak is the strong, sharp absorption for the nitrile group, typically found around 2225 cm⁻¹.[5] The presence of two distinct bands in the 3450-3300 cm⁻¹ region is characteristic of the primary amino group.

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

-

Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as its protonated molecule.

-

Molecular Formula: C₈H₆N₄

-

Exact Mass: 158.06

-

Expected Ion (Positive ESI): [M+H]⁺ = 159.07

Fragmentation Analysis

Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), the molecular ion will fragment in a predictable manner. Understanding this fragmentation is crucial for structural confirmation.

Caption: A potential fragmentation pathway for [M+H]⁺ of the title compound.

Experimental Protocol for LC-MS Analysis

This protocol is designed for the routine confirmation of molecular weight.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

LC-MS System:

-

Chromatography (Optional but recommended): A short C18 column can be used to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid) is effective. Formic acid aids in the protonation of the analyte.

-

Mass Spectrometer (ESI Source):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Gas Flow/Temperature: Optimize for the specific instrument.

-

-

-

Data Analysis: Extract the mass spectrum from the total ion chromatogram. Look for the base peak corresponding to the [M+H]⁺ ion at m/z 159.07.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The key spectroscopic identifiers are:

-

¹H NMR: Characteristic signals for three aromatic protons, a labile indazole NH, and an amino group.

-

IR: A strong, sharp nitrile (C≡N) stretch near 2225 cm⁻¹ and N-H stretching bands above 3100 cm⁻¹.

-

MS: A protonated molecular ion [M+H]⁺ at m/z 159.07.

This guide provides the foundational data and validated protocols necessary for researchers to confidently acquire, interpret, and verify the spectroscopic profile of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

Al-Ghorbani, M., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

- BenchChem (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. BenchChem.

-

Dandia, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143-176. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. PubChem. Available at: [Link]

-

Sharma, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Wentrup, C., et al. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(9), 4209-4221. Available at: [Link]

-

Zancanaro, F., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. Available at: [Link]

-

ResearchGate (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table. ResearchGate. Available at: [Link]

-

Larina, L. I., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 5-Amino-1H-indazole-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of 5-Amino-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery and development. Recognizing the criticality of these physicochemical properties in determining the developability and ultimate clinical success of a new chemical entity, this document outlines detailed, field-proven methodologies for their rigorous assessment. The protocols described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are designed to be self-validating systems. This guide is intended for researchers, medicinal chemists, and formulation scientists, offering both the theoretical underpinnings and practical, step-by-step instructions for generating robust and reliable data to inform critical project decisions.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug development, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of promising drug candidates falter during development due to suboptimal physicochemical properties, with poor solubility and instability being primary culprits. These characteristics profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability and shelf-life.

This compound, as a member of the indazole class of compounds, presents a structural motif of significant interest due to the diverse biological activities exhibited by its analogues.[1] However, the successful translation of any such molecule from a laboratory curiosity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a systematic approach to elucidating the solubility and stability of this compound, thereby enabling a data-driven assessment of its potential and guiding its further development.

Predicted Physicochemical Properties of this compound

While experimental data for the target molecule is nascent, we can infer its likely properties by examining structurally similar compounds, such as 5-aminoindazole. These predictions are crucial for informing the design of our experimental protocols.

| Property | Predicted Value/Range | Rationale and Implications |

| Molecular Weight | 158.16 g/mol | A low molecular weight is generally favorable for good solubility and permeability. |

| pKa | Acidic pKa (NH of indazole): ~14-15Basic pKa (5-amino group): ~4-5 | The presence of both a weakly acidic proton on the indazole ring and a basic amino group suggests that the solubility of this compound will be highly pH-dependent.[2] The molecule will be positively charged at low pH, neutral around the isoelectric point, and negatively charged at high pH. |

| logP | 1.0 - 2.0 | A calculated logP for the parent 5-aminoindazole is approximately 0.66.[3] The addition of a cyano group is expected to slightly increase lipophilicity. This range suggests a favorable balance between solubility and permeability. |

| Aqueous Solubility | pH-dependent | Solubility is predicted to be lowest near the isoelectric point and higher at pH values where the molecule is ionized. The presence of the amino and indazole groups provides hydrogen bonding opportunities, which should confer some degree of aqueous solubility. |

Determination of Aqueous Solubility: A Phased Approach

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic measurements. Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form.[4][5][6]

Kinetic Solubility Assessment

This initial screen provides a rapid assessment of solubility under conditions often encountered in early-stage biological assays.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 2 mM down to 1 µM).

-

Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mixing: Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[5]

-

Precipitation Detection: Analyze the samples for precipitation using laser nephelometry or by capturing images of the wells.

-

Quantification (Optional): For a more quantitative measure, filter the samples through a 0.45 µm filter plate and analyze the filtrate for the concentration of the dissolved compound using HPLC-UV.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of the solid material and is considered the "gold standard" for solubility measurement.[7][8]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Analysis: The thermodynamic solubility is reported in µg/mL or µM at each pH value.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is a regulatory requirement and is essential for developing a stable formulation.[9][10] Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[11][12][13] These studies help to identify potential degradation products and establish a "stability-indicating" analytical method.

The following forced degradation studies should be conducted in accordance with ICH guideline Q1A(R2).[9][14][15][16] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12]

Experimental Protocol: Forced Degradation Studies

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).[17]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a defined period.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

-

-

Time Points: Sample the stressed solutions at various time points.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC method.

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can accurately quantify the parent compound and separate it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time will likely be necessary to resolve the parent compound from more polar or less polar degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 254 nm or a wavelength of maximum absorbance).

-

Injection Volume: 10 µL

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19][20][21] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from any degradation peaks in the forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Characterization of Degradation Products

Should significant degradation be observed, the identity of the major degradation products should be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information and fragmentation patterns that can help to deduce the structure of the degradants.[22][23][24][25] For definitive structural confirmation, preparative HPLC may be used to isolate the degradation products for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical exercise in due diligence for any drug development program. By employing the robust, validated methodologies described herein, researchers can generate high-quality, reliable data to de-risk their projects, guide formulation development, and satisfy regulatory expectations. A thorough understanding of these fundamental properties will ultimately pave the way for the successful advancement of this and other promising new chemical entities.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21122896, 5-Aminoindazole hydrochloride. [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). [Link]

-

ICH. (2003). ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. [Link]

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

ResearchGate. (2023). Analysing Impurities and Degradation Products. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

European Medicines Agency. (2003). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

ResearchGate. (n.d.). pKa, logP, and HLB values of the studied antifungal drugs. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Nature. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5183–5189. [Link]

-

Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-845. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. [Link]

-

International Journal in Management and Social Science. (2021). Analytical methods for the degradation of phytoconstituents. [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

-

Marvin. (n.d.). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

PharmaEducation. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. [Link]

-

ICH. (2024). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

National Center for Biotechnology Information. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

-

ICH. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

-

ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-AMINOINDAZOLE | 19335-11-6 [chemicalbook.com]

- 3. 5-Aminoindazole (CAS 19335-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. inventivapharma.com [inventivapharma.com]

- 7. evotec.com [evotec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ajrconline.org [ajrconline.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. sgs.com [sgs.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. onyxipca.com [onyxipca.com]

- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

- 20. youtube.com [youtube.com]

- 21. starodub.nl [starodub.nl]

- 22. mdpi.com [mdpi.com]

- 23. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijmr.net.in [ijmr.net.in]

- 25. synthinkchemicals.com [synthinkchemicals.com]

Whitepaper: A Comprehensive Guide to the Tautomeric Landscape of 5-Amino-1H-indazole-3-carbonitrile

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between interconverting structural isomers, is of paramount importance in medicinal chemistry and drug development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, metabolic stability, and overall pharmacological profile. Indazoles, a privileged scaffold in numerous therapeutic agents, are known to exhibit complex tautomeric behavior.[1][2][3] This in-depth technical guide focuses on 5-Amino-1H-indazole-3-carbonitrile, a key heterocyclic building block, and outlines a comprehensive strategy for the elucidation of its complete tautomeric landscape. We present an integrated approach that synergizes advanced spectroscopic techniques, definitive crystallographic analysis, and robust computational modeling. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols required to rigorously characterize the tautomerism of this and related N-heterocyclic systems.

The Strategic Imperative: Why Tautomerism in Indazoles Matters

Indazole-containing compounds are integral to a wide array of approved drugs and clinical candidates, demonstrating efficacy as kinase inhibitors, anti-inflammatory agents, and more.[4][5][6] The indazole core can exist in two primary annular tautomeric forms: the 1H- and 2H-tautomers.[1][7] Computational and experimental studies have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H form by approximately 15-21 kJ·mol⁻¹.[8][9][10]

However, the substitution pattern on the carbocyclic ring can significantly influence this equilibrium. For this compound, the situation is further complicated by the presence of a 5-amino group, which introduces the possibility of amino-imino tautomerism. The interplay between these two types of tautomerism—annular (1H/2H) and side-chain (amino/imino)—creates a complex equilibrium of at least four potential tautomers. A drug's biological activity is dictated by the specific tautomer that binds to the target protein; therefore, a precise understanding of the predominant forms in both solid and solution phases is not merely an academic exercise but a critical step in rational drug design.[11][12]

Potential Tautomers of this compound

The primary tautomeric equilibria to be investigated for this molecule are:

-

Annular Tautomerism: Proton migration between N1 and N2 of the pyrazole ring.

-

Amino-Imino Tautomerism: Proton migration from the exocyclic amino group to a ring nitrogen.

This results in four key potential tautomers, as illustrated below.

Caption: Potential tautomeric equilibria for this compound.

An Integrated Workflow for Tautomer Elucidation

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Indazole Nucleus as a Privileged Scaffold

An In-Depth Technical Guide to 5-Amino-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The 1H-indazole core is a quintessential example of such a scaffold.[1] Its bicyclic structure, featuring a fusion of benzene and pyrazole rings, serves as a versatile bioisostere for native purine systems, enabling it to effectively compete for binding sites in a vast array of enzymes, particularly protein kinases.[2] This guide focuses on a specific, highly functionalized derivative, This compound , a molecule engineered to maximize its potential as a cornerstone for modern drug development, especially in oncology.

Strategic Analysis of the this compound Scaffold

The true value of this molecule lies in the strategic placement of its functional groups, each chosen for a distinct role in molecular recognition and biological activity.

-

The 1H-Indazole Core: Provides a rigid, aromatic platform. The N1-H atom and the N2 lone pair act as a crucial hydrogen bond donor-acceptor pair, famously enabling "hinge-binding" interactions within the ATP-binding pocket of most protein kinases.[1]

-

The C5-Amino Group: This is a critical addition that significantly enhances the scaffold's utility. The primary amine is a potent hydrogen bond donor and can also act as an acceptor. Its position on the "southern" edge of the molecule allows it to form secondary interactions with the solvent front or peripheral regions of a binding site, improving both affinity and selectivity. The 5-aminoindazole scaffold has been identified as a general ligand for protein kinases.[3]

-

The C3-Carbonitrile Moiety: The nitrile group is a strong hydrogen bond acceptor and a metabolically stable polar group. Its linear geometry and electronic properties make it an excellent replacement for other polar groups. Positioned at C3, it projects into the ribose-binding pocket of many kinases, where it can form key interactions that anchor the inhibitor.

This unique combination of a hinge-binder, a potent polar interacting group, and a versatile synthetic handle makes this compound a highly sought-after building block for creating potent and selective kinase inhibitors.[2]

Synthesis Strategy: A Logic-Driven Approach

While a direct, single-step synthesis of this compound is not prominently described, a robust and logical three-step pathway can be designed based on well-established, high-yielding transformations of the indazole core. This approach prioritizes commercially available starting materials and reliable, scalable reactions.

The causality behind this strategy is as follows:

-

Indazole Ring Formation: We begin by constructing the core indazole ring, incorporating the functionalities that will become the 5-amino and 3-carbonitrile groups in latent forms—specifically, a 5-nitro group and a 3-amino group. The use of an ortho-fluorinated benzonitrile is a standard and highly effective method for regioselective cyclization with hydrazine, directly yielding the 3-aminoindazole.[1]

-

Functional Group Interconversion at C3: The 3-amino group is a versatile handle that can be cleanly converted to the desired carbonitrile via the Sandmeyer reaction. This classic transformation proceeds through a stable diazonium salt intermediate and offers a reliable method for introducing the cyano group.[4]

-

Final Reduction at C5: With the C3-carbonitrile in place, the final step is the chemoselective reduction of the 5-nitro group to the target 5-amino group. This is a standard transformation that can be achieved with high efficiency using catalytic hydrogenation, which is known to be compatible with the nitrile functional group.[5]

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocols: A Self-Validating System

The following protocols are derived from established literature procedures for analogous transformations, providing a reliable and reproducible pathway.

Protocol 3.1: Synthesis of 3-Amino-5-nitro-1H-indazole

-

Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization. n-Butanol is used as a high-boiling solvent to drive the reaction to completion.

-

Methodology:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol (5 mL per mmol of substrate), add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Filter the solid precipitate and wash with cold ethanol to yield the crude product.

-

Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary. The expected product is a yellow to orange solid.

-

Protocol 3.2: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a two-part process. First, the 3-amino group is diazotized with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures to form a diazonium salt. Second, this salt is treated with a copper(I) cyanide solution, which catalyzes the release of N2 gas and substitution with the cyanide nucleophile.[6]

-

Methodology:

-

Diazotization: Suspend 3-amino-5-nitro-1H-indazole (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3.3: Synthesis of this compound

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice, and ethanol is a suitable solvent. The reaction is highly chemoselective for the nitro group, leaving the nitrile and the indazole ring system intact.[7]

-

Methodology:

-

Dissolve 5-nitro-1H-indazole-3-carbonitrile (1.0 eq) in ethanol or methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol % by weight).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if needed.

-

Applications in Kinase Inhibitor Design

The this compound scaffold is primed for elaboration into potent kinase inhibitors. Structure-activity relationship (SAR) studies on analogous series reveal clear patterns for optimizing kinase affinity and selectivity.[8]

Binding Mode Hypothesis

The core scaffold is predicted to adopt a canonical binding mode in the ATP pocket of most kinases:

-

Hinge Interaction: The N1-H and N2 of the indazole ring form two canonical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a central residue in the kinase hinge region (e.g., Cys in EGFR, Met in CDK2).

-

Hydrophobic Interactions: The benzene portion of the indazole ring occupies a hydrophobic region of the active site.

-

Gatekeeper Pocket: The 5-amino group, after being derivatized (e.g., acylated with a phenyl ring), can be directed towards the "gatekeeper" residue, a key determinant of inhibitor selectivity.

-

Ribose Pocket: The C3-carbonitrile extends towards the solvent-exposed region or ribose-binding pocket, where it can form a hydrogen bond with backbone or side-chain residues.

Caption: Hypothetical binding mode of the scaffold in a kinase active site.

Quantitative Data from Analogous Scaffolds

To illustrate the potential of this core, the following table summarizes the activity of published kinase inhibitors built upon the 5-aminoindazole or related scaffolds.

| Compound Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference Insights |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | 1 - 10 | The 3-aminoindazole acts as a potent scaffold for developing "DFG-out" inhibitors.[9] |

| Substituted Indazole Amides | ERK1/2 | 20 - 500 | Optimization of substituents on the indazole core is crucial for achieving potent ERK inhibition.[8] |

| 2H-Indazole Derivatives | SGK1, Tie2, SRC | 3.45 (Tie2) | The indazole amine moiety is a key hinge-binding group for multiple kinases.[1] |

| Privileged Indazole Scaffolds | Aurora A, Aurora B | 10 - 100 | Different substitution patterns on the indazole scaffold can confer isoform selectivity.[10] |

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for the development of next-generation targeted therapies. Its synthesis, while requiring a multi-step approach, is built upon reliable and well-understood chemical transformations. The true power of this scaffold lies in its pre-organized pharmacophoric elements: a proven hinge-binding motif, a potent hydrogen-bonding amino group for enhancing selectivity, and a versatile cyano group for anchoring within the target active site. For researchers, scientists, and drug development professionals, this molecule represents a validated starting point for fragment-based and knowledge-based design of potent and selective kinase inhibitors, with significant potential to address unmet needs in oncology and beyond.

References

-